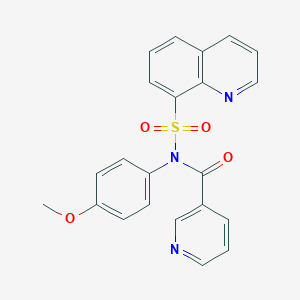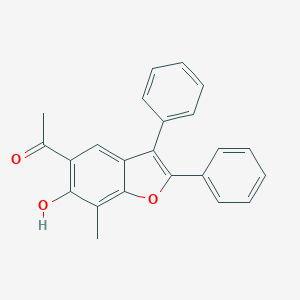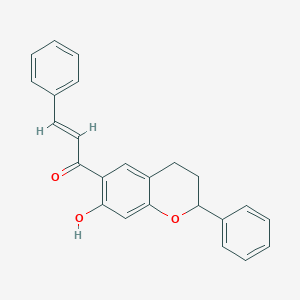
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide, also known as MPQC, is a synthetic compound that belongs to the class of quinolone sulfonamides. MPQC has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide involves the inhibition of various enzymes and proteins that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Animal studies have shown that this compound exhibits analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide is its potential applications in various scientific fields, including medicine, pharmacology, and biochemistry. In addition, this compound exhibits a high degree of selectivity and specificity towards its target enzymes and proteins, making it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions that can be explored in the field of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide research. One potential direction is the development of novel analogues of this compound with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of this compound with other anticancer and anti-inflammatory agents. Finally, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can also be explored.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide involves the reaction of 4-methoxyaniline, 3-pyridinecarboxylic acid, and 8-quinolinesulfonyl chloride in the presence of a suitable base. The resulting product is then purified using column chromatography, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C22H17N3O4S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H17N3O4S/c1-29-19-11-9-18(10-12-19)25(22(26)17-7-3-13-23-15-17)30(27,28)20-8-2-5-16-6-4-14-24-21(16)20/h2-15H,1H3 |
Clave InChI |
MHKLSDWJYRYLHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)

![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
